

optimizing JNJ-47117096 concentration for in vitro studies

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Compound of Interest

Compound Name: JNJ-47117096

Cat. No.: B15607168

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Technical Support Center: JNJ-47117096

Welcome to the technical support center for **JNJ-47117096**. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of this potent and selective Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **JNJ-47117096** and what are its known off-targets?

A1: The primary target of **JNJ-47117096** is Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase involved in cell cycle progression and oncogenesis.^{[1][2][3]} It also exhibits potent inhibitory activity against the Fms-like tyrosine kinase 3 (Flt3).^[1] Minor off-target activity has been observed against CAMKII δ , Mnk2, CAMKII γ , and MLCK at higher concentrations.^[1]

Data Presentation: In Vitro Inhibitory Activity of **JNJ-47117096**

| Target | IC50 (nM) | Reference(s) |
|-----------------|-----------|--------------|
| MELK | 23 | [1] |
| Flt3 | 18 | [1] |
| CAMKII δ | 810 | [1] |
| Mnk2 | 760 | [1] |
| CAMKII γ | 1000 | [1] |
| MLCK | 1000 | [1] |

Q2: What is the mechanism of action for **JNJ-47117096**?

A2: **JNJ-47117096** functions as an ATP-competitive inhibitor of MELK. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates.[4] This inhibition of MELK activity can lead to stalled replication forks, DNA double-strand breaks, and activation of the ATM-mediated DNA-damage response.[1] Consequently, this can result in cell cycle arrest, growth inhibition, and a senescent phenotype in cancer cells.[1]

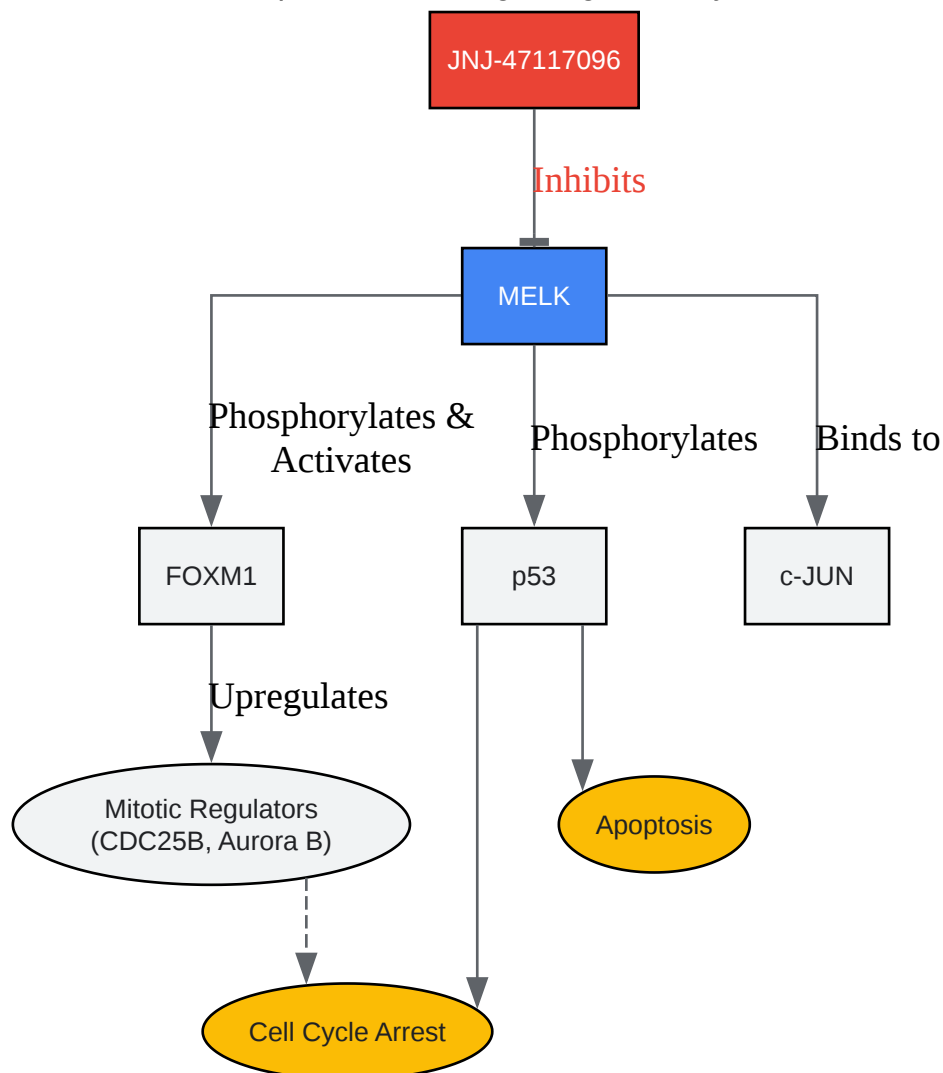
Q3: What is a good starting concentration range for my in vitro experiments?

A3: A good starting point for in vitro cell-based assays is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 μ M). Based on its IC50 for MELK (23 nM), a significant biological effect in cell-based assays is often observed in the 100 nM to 1 μ M range. For initial biochemical assays, concentrations around the IC50 are recommended.

Q4: How does inhibition of MELK by **JNJ-47117096** affect downstream signaling?

A4: Inhibition of MELK by **JNJ-47117096** can impact several downstream signaling pathways. MELK is known to phosphorylate and activate the transcription factor FOXM1, which in turn regulates the expression of mitotic genes like CDC25B and Aurora B.[3][5][6] Therefore, treatment with **JNJ-47117096** can lead to a downregulation of FOXM1 target genes.[1] Additionally, MELK interacts with and can influence the p53 and JNK/c-JUN pathways.[3][5] Inhibition of MELK can lead to phosphorylation of p53 and an upregulation of p21.[1]

Simplified MELK Signaling Pathway



Target Engagement Workflow

Cell Culture & Treatment

Seed Cells

Treat with JNJ-47117096

Protein Extraction & Quantification

Cell Lysis

BCA Assay

Immunoblotting

SDS-PAGE

PVDF Transfer

Antibody Incubation

Detection

Data Analysis

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